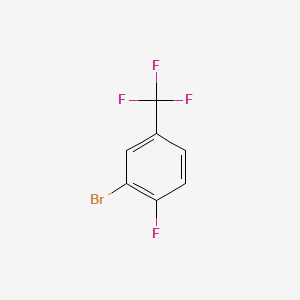

3-Bromo-4-fluorobenzotrifluoride

説明

Significance within Halogenated Aromatic Compounds and Fluorinated Organic Chemistry

3-Bromo-4-fluorobenzotrifluoride holds a critical position in organofluorine chemistry. The presence of fluorine atoms in organic compounds can profoundly alter their physical, chemical, and biological properties. ontosight.ai This has made fluorinated compounds integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov The specific structure of this compound, with its distinct halogen and trifluoromethyl substituents, makes it a valuable tool for creating more complex fluorinated molecules.

The trifluoromethyl (-CF3) group is a cornerstone functional group in modern organic chemistry, largely due to its unique electronic and steric characteristics. tcichemicals.com As fluorine is the most electronegative element, the -CF3 group acts as a potent electron-withdrawing group. tcichemicals.commdpi.comatlasofscience.org This strong inductive effect significantly alters the electronic landscape of the aromatic ring to which it is attached. tcichemicals.commdpi.com

Furthermore, the -CF3 group is considerably bulkier than a hydrogen atom and even larger than a methyl group. mdpi.com This steric hindrance, combined with its electronic influence, can direct the course of chemical reactions and enhance the metabolic stability of molecules by protecting them from oxidative degradation. mdpi.comnih.gov In the context of drug design, introducing a -CF3 group can improve a compound's lipophilicity, which can enhance its ability to cross cellular membranes, and can lead to stronger binding interactions with biological targets. mdpi.comnih.gov

The specific placement of the bromine and fluorine atoms on the benzotrifluoride (B45747) scaffold is crucial to the compound's utility. The bromine atom at the 3-position serves as a versatile synthetic handle. It is a reactive site that readily participates in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for constructing complex molecular architectures.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 68322-84-9 |

| Molecular Formula | C₇H₃BrF₄ |

| Molecular Weight | 242.996 g/mol |

| IUPAC Name | 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene |

| Synonyms | 3-Bromo-α,α,α,4-tetrafluorotoluene |

| Appearance | Colorless to light orange/yellow clear liquid |

| Boiling Point | 143-145°C |

Sources: ontosight.aitcichemicals.com

Historical Context of Fluorine Chemistry and its Impact on Chemical Synthesis

The field of organofluorine chemistry, while now a major area of research and industry, had a challenging beginning. nih.gov For many years after the initial description of fluorine-containing minerals in the 16th century, the element itself remained elusive due to its extreme reactivity and the toxicity of its compounds, like hydrogen fluoride (B91410). wikipedia.orgnumberanalytics.comlew.ro The isolation of elemental fluorine by French chemist Henri Moissan in 1886 was a monumental achievement that opened the door to modern fluorine chemistry. nih.govwikipedia.orgnumberanalytics.comnumberanalytics.com This breakthrough, however, did not immediately lead to widespread use, as handling the highly corrosive gas remained a significant hurdle for chemists. nih.govniscpr.res.in It was not until World War II, with the demand for uranium hexafluoride for the Manhattan Project, that large-scale production of fluorine began, marking a turning point for the field. nih.govwikipedia.orglew.ro

The history of creating organofluorine compounds predates the isolation of elemental fluorine itself. nih.gov Early methods, such as the halogen exchange reaction reported by Alexander Borodin in 1862, laid the groundwork for introducing fluorine into organic molecules. nih.gov The development of the Balz-Schiemann reaction in 1927 provided a crucial method for synthesizing fluoroaromatic compounds from diazonium salts. nih.govnumberanalytics.com

The mid-20th century saw a significant evolution in fluorination techniques, driven by the need for safer and more selective methods. numberanalytics.com Direct fluorination with highly reactive elemental fluorine was difficult to control. nih.gov This led to the development of new classes of fluorinating agents. acs.org Major progress was achieved with the introduction of electrophilic fluorinating agents, particularly those containing an N-F bond (N-F reagents). acs.orgbeilstein-journals.org These reagents are generally stable, easier to handle, and allow for more controlled and selective fluorine introduction into a wide range of organic molecules. acs.orgbeilstein-journals.org Concurrently, methods for nucleophilic fluorination, using sources of fluoride ions like potassium fluoride or cesium fluoride, were refined, expanding the toolkit available to synthetic chemists. numberanalytics.comnih.gov

The advancement of fluorination methodologies has directly led to a dramatic expansion in the availability and variety of fluorine-containing synthetic building blocks. nih.govtandfonline.com Initially, the synthesis of fluorinated molecules was a specialized and often arduous task. atlasofscience.org Today, a vast array of fluorinated starting materials is commercially available, enabling chemists in various fields to incorporate fluorine into complex molecules. tandfonline.com

This accessibility has had a profound impact, particularly in drug discovery, where the introduction of fluorine is a well-established strategy for enhancing a molecule's efficacy and pharmacokinetic properties. bohrium.comscilit.com The use of fluorinated building blocks, like this compound, has become a dominant approach in medicinal chemistry. tandfonline.com The development of novel synthetic pathways continues to supply new building blocks, including those with sp3-rich cyclic systems and various fluoroalkyl groups, further pushing the boundaries of what is possible in the design of new functional molecules. tandfonline.comtandfonline.com

Table 2: Key Milestones in the History of Fluorine Chemistry

| Year | Milestone | Significance |

|---|---|---|

| 1529 | Georgius Agricola describes the use of fluorite (fluorspar) as a flux in metallurgy. wikipedia.org | First documented industrial use of a fluorine-containing mineral. wikipedia.org |

| 1862 | Alexander Borodin reports the first halogen exchange reaction to form an organofluorine compound. nih.gov | An early and fundamental method for C-F bond formation. nih.gov |

| 1886 | Henri Moissan successfully isolates elemental fluorine via electrolysis. wikipedia.orgnumberanalytics.comnumberanalytics.comniscpr.res.in | A major breakthrough, earning him the Nobel Prize and paving the way for modern fluorine chemistry. numberanalytics.com |

| 1927 | The Balz-Schiemann reaction is discovered. nih.govnumberanalytics.com | A key method for the synthesis of fluoroaromatic compounds. nih.govnumberanalytics.com |

| 1940s | Large-scale production of fluorine begins for the Manhattan Project. wikipedia.orglew.ro | Marks the beginning of industrial-scale fluorine chemistry. nih.govwikipedia.org |

| Mid-20th Century | Development of modern fluorinating agents, including electrophilic N-F reagents. numberanalytics.comacs.org | Provided safer, more selective, and more efficient methods for fluorination. numberanalytics.comacs.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJOIMPUMMQKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218469 | |

| Record name | 3-Bromo-4-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68322-84-9 | |

| Record name | 3-Bromo-4-fluorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068322849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Mechanistic Investigations of Synthesis Routes for 3-Bromo-4-fluorobenzotrifluoride

The primary and most widely utilized method for synthesizing this compound involves the electrophilic bromination of its precursor, p-fluorobenzotrifluoride (also known as 4-fluorobenzotrifluoride). A thorough understanding of the mechanics of this chemical transformation is essential for optimizing the reaction to achieve high yield and purity. The specific structure of this compound, featuring distinct halogen and trifluoromethyl substituents, establishes it as a valuable intermediate in organofluorine chemistry for the creation of more complex fluorinated molecules. cymitquimica.com

The direct bromination of p-fluorobenzotrifluoride is a foundational method for producing this compound. This process is an electrophilic aromatic substitution reaction, where a bromine atom is introduced into the aromatic ring.

The success of the bromination of p-fluorobenzotrifluoride hinges on the use of a suitable catalytic system and precise control of reaction conditions. For typical benzene (B151609) derivatives, which are less reactive substrates, a Lewis acid catalyst is required to facilitate the reaction. google.com Common Lewis acid catalysts employed in such reactions include ferric bromide (FeBr₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂). google.com The catalyst's role is to polarize the bromine molecule (Br₂), rendering it a more potent electrophile that can be attacked by the electron-rich aromatic ring of the p-fluorobenzotrifluoride.

Control of reaction temperature is also critical. For instance, in the synthesis of a related compound, bromine is added dropwise while maintaining temperatures between 25°C and 45°C, followed by a stirring period at temperatures up to 65°C to ensure the reaction goes to completion. google.com Monitoring the depletion of the starting material, often by gas chromatography, is a key control strategy. google.com

| Catalyst/System | Substrate | Key Features | Source |

|---|---|---|---|

| Ferric Bromide (FeBr₃) | p-Fluorobenzotrifluoride | Polarizes Br₂ to create a stronger electrophile. | |

| Aluminum Chloride (AlCl₃) | 4-Fluorobenzaldehyde (B137897) | Common Lewis acid catalyst for electrophilic aromatic substitution. | google.com |

| Composite Catalyst (LiBr, FeBr₃, (C₄H₉)₄NBr) with H₂SO₄ | Fluorobenzotrifluoride | H₂SO₄ regenerates bromine from HBr byproduct; high conversion rates (>99%) reported. | google.com |

| Iodine and Zinc Bromide in Oleum | 4-Fluorobenzaldehyde | Used in a process for preparing 3-bromo-4-fluorobenzaldehyde. | google.com |

In the electrophilic bromination of p-fluorobenzotrifluoride, the directing effects of the existing substituents—the fluorine atom and the trifluoromethyl group (CF₃)—determine the position of the incoming bromine atom. The fluorine atom is an ortho-, para-directing group, while the trifluoromethyl group is a meta-directing group. Both are deactivating, but the fluorine's directing effect dominates, guiding the bromine to the position ortho to the fluorine and meta to the trifluoromethyl group, resulting in the desired this compound product. Careful control of reaction conditions is necessary to minimize the formation of other isomers. In related syntheses, selectivities of 92-95% for the desired isomer have been achieved through optimized catalytic systems and conditions. google.com

N-bromosuccinimide (NBS) serves as a convenient and effective alternative to liquid bromine for halogenation reactions. masterorganicchemistry.com It can be used for the synthesis of this compound, sometimes in conjunction with a catalyst or under specific initiation conditions, offering advantages in handling and selectivity. For the bromination of aromatic rings, NBS can be activated by catalysts such as gold(III) chloride (AuCl₃), which allows for highly efficient reactions with low catalyst loading. researchgate.net This method has shown excellent regioselectivity for primary alkyl-substituted aromatics. researchgate.net The use of NBS in moist solvents like DMSO is also a well-established method for forming bromohydrins from alkenes, showcasing its versatility as a bromine source. masterorganicchemistry.com

Recent advancements in synthetic chemistry include the application of ultrasonic irradiation to promote and accelerate chemical reactions. derpharmachemica.comnih.gov While not directly documented for this compound, this method has been successfully applied to the synthesis of the structurally related compound, 3-bromo-4-fluorobenzaldehyde. This process involves the reaction of 4-fluorobenzaldehyde with sodium bromide and sodium hypochlorite (B82951) in a biphasic system under ultrasonic conditions. This approach is noted for being environmentally friendly as it avoids toxic bromine gas and proceeds without a metal catalyst to give a high yield of the pure product. The use of ultrasound can lead to significantly improved yields and shorter reaction times compared to conventional methods. derpharmachemica.com The physical effects of ultrasound, known as acoustic cavitation, generate localized high pressure and temperature, which can enhance chemical transformations. nih.gov

Optimized Bromination of p-Fluorobenzotrifluoride Precursors

Elucidation of Reaction Mechanisms and Kinetic Studies

The synthesis of this compound via the bromination of p-fluorobenzotrifluoride proceeds through a classic electrophilic aromatic substitution mechanism. The reaction is initiated by the catalyst, such as ferric bromide, which polarizes the diatomic bromine molecule, enhancing its electrophilicity. The π-electron system of the p-fluorobenzotrifluoride's aromatic ring then attacks the electrophilic bromine. This leads to the formation of a resonance-stabilized carbocation intermediate, commonly referred to as a sigma complex or Wheland intermediate. The formation of this intermediate is the rate-determining step of the reaction. In the final step, a proton is abstracted from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.

Nucleophilic Aromatic Substitution (SNA r) on this compound

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aromatic rings, proceeding through an addition-elimination mechanism that involves a negatively charged Meisenheimer complex intermediate. The stability of this intermediate is paramount to the reaction's success.

Influence of Electronic Effects on Reactivity

The reactivity of this compound in SNAr reactions is profoundly influenced by the potent electronic effects of its substituents. The trifluoromethyl (-CF₃) group and the fluorine atom are both strongly electron-withdrawing, which significantly decreases the electron density of the aromatic ring. libretexts.orgyoutube.com This electron deficiency, or electrophilicity, renders the ring highly susceptible to attack by nucleophiles. Electron-withdrawing groups are known to activate aromatic rings for nucleophilic substitution by stabilizing the carbanion intermediate that forms during the reaction. libretexts.org The presence of these groups, particularly ortho and para to the leaving group, allows for resonance stabilization of the negative charge in the Meisenheimer intermediate, thereby facilitating the substitution process. libretexts.org

Role of Steric Hindrance in Substitution Patterns

Steric hindrance also plays a crucial role in directing the outcomes of substitution reactions involving this compound. The specific arrangement of a bromine atom at the 3-position and a fluorine atom at the 4-position results in a moderate level of steric hindrance. This steric environment influences the regioselectivity of incoming nucleophiles. When compared to isomers like 2-bromo-5-fluorobenzotrifluoride, where the bromine atom is in the ortho position and presents greater steric bulk, the 3-bromo isomer is more accessible for certain chemical transformations. This difference in steric accessibility can be strategically exploited to control substitution patterns, making this compound a valuable building block for the synthesis of specifically substituted aromatic compounds.

| Compound | Key Substituents | Electronic Effect | Steric Hindrance | Impact on Reactivity |

|---|---|---|---|---|

| This compound | 3-Br, 4-F, 1-CF₃ | Strongly electron-withdrawing (-F, -CF₃) | Moderate | Reactive in SNAr and Pd-catalyzed couplings |

| 2-Bromo-5-fluorobenzotrifluoride | 2-Br, 5-F, 1-CF₃ | Strongly electron-withdrawing (-F, -CF₃) | High (due to ortho-bromo group) | Reduced accessibility for some transformations compared to the 3-bromo isomer |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as a competent substrate in many such transformations.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are particularly prominent for the functionalization of aryl halides. The carbon-bromine bond in this compound is susceptible to oxidative addition to a low-valent palladium species, initiating catalytic cycles like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. For instance, in Suzuki-Miyaura coupling, the compound can be reacted with various boronic acids in the presence of a palladium catalyst and a base to form new C-C bonds. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and yield.

Development of Novel Catalytic Systems for Functionalization

Ongoing research in palladium catalysis focuses on enhancing efficiency, broadening the substrate scope, and reducing catalyst loading. For related fluorinated compounds, the selection of the ligand is critical. Ligands such as tri(isopropyl)phosphine have been shown to significantly improve reaction rates and yields. A significant area of development is the creation of catalytic systems that can operate in environmentally benign solvents, such as water. Novel ligands are being designed to form micelles in aqueous environments, creating "nano-reactor" conditions where palladium-catalyzed couplings can proceed with exceptionally low catalyst loadings (parts-per-million levels), representing a more sustainable approach to chemical synthesis.

| Reaction Type | Catalyst System | Typical Conditions | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₃PO₄ | Solvent (e.g., Toluene), 90 °C | Widely used for coupling with boronic acids |

| Suzuki-Miyaura Coupling | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | Aqueous Toluene, 80 °C | Effective for coupling with alkyltrifluoroborates |

| Optimized Aryl Coupling | Pd(dba)₂ / PⁱPr₃ | THF, 100 °C | Optimized for higher yields with specific arylboronates |

Oxidation and Reduction Reactions

Beyond substitution and coupling, this compound can undergo controlled oxidation and reduction reactions to modify its functional groups, providing pathways to other valuable chemical intermediates.

The trifluoromethyl group is generally stable under many oxidative conditions, which allows for selective reactions at other positions on the molecule. For example, oxidation using a strong agent like potassium permanganate (B83412) in sulfuric acid can transform other substituents on the aromatic ring while leaving the -CF₃ group intact, yielding 3-bromo-4-fluorobenzoic acid.

Conversely, selective reduction reactions can also be performed. Catalytic hydrogenation, employing hydrogen gas and a palladium on carbon (Pd/C) catalyst, can selectively reduce the carbon-bromine bond. This dehalogenation reaction provides a route to 4-fluoro-benzotrifluoride.

| Reaction Type | Reagents | Product | Transformation |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Sulfuric acid (H₂SO₄) | 3-Bromo-4-fluorobenzoic acid | Leaves the -CF₃ group intact while modifying other ring substituents |

| Reduction (Catalytic Hydrogenation) | Hydrogen (H₂), Palladium on carbon (Pd/C) | 4-Fluorobenzotrifluoride (B1346882) | Reduces the carbon-bromine bond |

Advanced Synthetic Strategies for Related Fluorinated Aromatic Systems

Recent years have witnessed the development of novel synthetic methodologies that offer milder conditions, improved selectivity, and broader functional group tolerance for the synthesis of fluorinated aromatic compounds. These advanced strategies hold significant potential for the derivatization of complex molecules like this compound.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C–F bonds, offering an alternative to traditional methods that often require harsh conditions or pre-functionalized substrates. organic-chemistry.orgorganic-chemistry.org These techniques typically involve the generation of a radical intermediate from a substrate, which then reacts with a fluorine source.

For a substrate like this compound, direct C–H fluorination via a visible-light-mediated approach would be a desirable transformation. The reaction would likely proceed through the generation of an aryl radical, followed by reaction with an electrophilic fluorine source such as Selectfluor®. The regioselectivity of such a reaction on the this compound ring would be influenced by the electronic and steric effects of the existing substituents. The trifluoromethyl group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic attack but potentially favoring radical addition. The bromine and fluorine atoms would also exert their own directing effects.

A general mechanism for photocatalytic C–H fluorination is depicted in the table below.

| Step | Description |

| 1. Excitation | A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*). |

| 2. Single Electron Transfer (SET) | The excited photocatalyst can either oxidize the aromatic substrate to a radical cation or reduce the fluorinating agent to a fluorine radical. |

| 3. C–H Cleavage | The aromatic radical cation can undergo deprotonation to form an aryl radical. |

| 4. C–F Bond Formation | The aryl radical reacts with a fluorine source (e.g., Selectfluor®) to form the C–F bond. |

| 5. Catalyst Regeneration | The photocatalyst is returned to its ground state through a subsequent redox event, completing the catalytic cycle. |

This is an interactive data table based on the data in the text.

The introduction of fluoroalkyl groups and the simultaneous installation of a fluorine atom and an amino group across a double bond are powerful strategies for modifying organic molecules.

Fluoroalkylation reactions often involve the generation of a fluoroalkyl radical, which can then add to an aromatic ring. For a molecule like this compound, a key transformation would be the conversion of the bromine atom to a trifluoromethyl group via a cross-coupling reaction. While not a direct fluoroalkylation of a C-H bond, this transformation is crucial for accessing poly-trifluoromethylated aromatic compounds. Copper-mediated trifluoromethylation of aryl halides is a well-established method. rsc.orgchemrxiv.org The reaction of this compound with a trifluoromethyl source, such as TMSCF₃ (the Ruppert-Prakash reagent), in the presence of a suitable copper catalyst could potentially yield 1,2-difluoro-4,5-bis(trifluoromethyl)benzene.

Aminofluorination reactions typically proceed via the addition of an electrophilic nitrogen source and a nucleophilic fluorine source across a double bond. While this compound itself does not possess a double bond for this reaction, derivatives of it could be synthesized to undergo such transformations. For example, the introduction of a vinyl group at the bromine position via a Stille or Suzuki coupling would generate a suitable substrate. Subsequent aminofluorination of this vinyl-substituted benzotrifluoride (B45747) derivative would provide access to β-fluoroamine compounds, which are of significant interest in medicinal chemistry. mdpi.comnih.govresearchgate.net

Direct C–H functionalization is a highly atom-economical and efficient strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalization of the substrate. rsc.org The application of C–H fluorination to electron-deficient aromatic rings, such as the one in this compound, presents a significant challenge due to the reduced nucleophilicity of the ring.

However, recent advances have demonstrated the feasibility of such transformations. Transition-metal-catalyzed C–H fluorination, often employing palladium catalysts, has been shown to be effective for a range of aromatic substrates. rsc.org For this compound, a directed C–H fluorination approach could be envisioned, where a directing group is temporarily installed on the molecule to guide the fluorination to a specific C–H bond. Alternatively, non-directed C–H fluorination under photoredox conditions could lead to a mixture of isomers, with the product distribution dictated by the relative reactivity of the available C–H bonds. The C–H bond ortho to the fluorine atom and meta to the trifluoromethyl group would be a likely candidate for functionalization due to the combined directing effects of the substituents.

The use of enzymes for the synthesis of organofluorine compounds is a rapidly growing field, offering the potential for highly selective and environmentally friendly transformations. nih.govnih.gov While naturally occurring fluorinating enzymes (fluorinases) are rare, protein engineering and directed evolution are being used to develop novel biocatalysts with tailored substrate specificities and reactivities. rsc.orgnih.govrsc.org

The application of biocatalysis to a synthetic molecule like this compound would likely involve the use of an engineered enzyme. For instance, a cytochrome P450 monooxygenase could potentially be engineered to hydroxylate one of the C–H bonds on the aromatic ring, which could then be converted to a C–F bond through subsequent chemical steps. Alternatively, an engineered dehalogenase could potentially be used to selectively replace the bromine atom with a hydroxyl group, providing a handle for further functionalization.

A more direct approach would be the development of a "bromo-fluorinase" through directed evolution, capable of directly converting the C–Br bond to a C–F bond. While speculative, the rapid advances in enzyme engineering suggest that such transformations may become feasible in the future. The table below summarizes the potential enzymatic transformations applicable to fluorinated aromatics.

| Enzyme Class | Potential Transformation on a Halogenated Benzotrifluoride |

| Cytochrome P450s | Regioselective C–H hydroxylation |

| Dehalogenases | Conversion of C–Br to C–OH |

| Engineered Fluorinases | Direct conversion of C–H or C–Br to C–F |

| Transferases | Glycosylation or methylation of a hydroxylated derivative |

This is an interactive data table based on the data in the text.

The development of these advanced synthetic methodologies continues to push the boundaries of what is possible in the synthesis of complex fluorinated molecules. While direct applications to this compound may not yet be widely reported, the principles and capabilities of these techniques provide a clear roadmap for the future synthesis and derivatization of this and other important fluorinated aromatic building blocks.

Applications in Advanced Organic Synthesis and Materials Science Research

3-Bromo-4-fluorobenzotrifluoride as a Versatile Synthetic Intermediate

This compound is a halogenated aromatic compound with the molecular formula C₇H₃BrF₄. smolecule.com Its structure, featuring a trifluoromethyl group, a bromine atom, and a fluorine atom on a benzene (B151609) ring, makes it a critical and versatile building block in modern organic chemistry. The presence and specific placement of these functional groups impart unique reactivity and properties to the molecule. The trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring. Meanwhile, the bromine atom at the 3-position acts as a key synthetic handle, readily participating in various cross-coupling reactions that are essential for constructing more complex molecular frameworks. This distinct combination of substituents makes this compound an indispensable intermediate in the synthesis of a wide range of specialty chemicals. smolecule.com

The unique substitution pattern of this compound provides chemists with a platform for creating intricate molecular architectures. The bromine atom is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds through well-established catalytic reactions. For instance, it can readily undergo Suzuki-Miyaura cross-coupling reactions, which are fundamental for linking aromatic rings. This reactivity allows for the controlled and precise assembly of complex structures from simpler starting materials. The stability of the trifluoromethyl group under many reaction conditions ensures that this important functional group is carried through the synthetic sequence, ultimately being incorporated into the final target molecule.

Table 1: Role of this compound in Pharmaceutical Synthesis

| Feature | Significance in Drug Design |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity, metabolic stability, and bioavailability. chemimpex.com |

| Bromine Atom | Provides a reactive site for building complex molecular structures through cross-coupling reactions. |

| Fluorine Atom | Can alter the electronic properties and binding interactions of the final drug molecule. |

The agrochemical industry utilizes this compound and its isomers as intermediates for the production of advanced crop protection agents. nbinno.com Its structure is incorporated into the synthesis of modern fungicides, herbicides, and insecticides that often feature enhanced potency and improved environmental profiles. nbinno.com Bromoaromatic compounds are widely used as intermediates in the manufacturing of these specialty chemicals. google.com For example, related structures are used to produce pyrethroid insecticides and broad-spectrum fungicides like carbendazim and triadimefon, which are effective against a wide range of plant diseases. nbinno.combloomtechz.com

Table 2: Applications of Related Benzotrifluorides in Agrochemicals

| Agrochemical Type | Example Compound Synthesized from Related Intermediates | Target |

|---|---|---|

| Fungicide | Carbendazim | Fungal diseases (e.g., rice blast, wheat blast). bloomtechz.com |

| Fungicide | Triadimefon | Powdery mildew on cereals. bloomtechz.com |

| Insecticide | Pyrethroid Insecticides | Various insect pests. google.com |

Beyond life sciences, this compound is a valuable intermediate in materials science. smolecule.com Its unique electronic and physical properties, conferred by the fluorine-containing substituents, make it a useful component in the synthesis of specialty materials. It is used in the development of dyes, pigments, and specialty polymers. smolecule.com In polymer science, incorporating fluorinated compounds like this can enhance chemical resistance, thermal stability, and other performance characteristics, making the resulting materials suitable for demanding applications in the automotive and aerospace industries. chemimpex.com Furthermore, this compound can be used in the synthesis of liquid crystals. smolecule.com

Functionalization Strategies and Derivatization

The chemical reactivity of this compound is dominated by the presence of the bromine and fluorine atoms on the aromatic ring. The bromine atom serves as the primary site for functionalization. It is a versatile handle for various transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the synthesis of diverse derivatives. Furthermore, the compound can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the trifluoromethyl and fluorine groups deactivates the ring towards this type of reaction.

The derivatization of this compound is a key step in the synthesis of numerous biologically active compounds. By leveraging the reactivity of the bromine atom, medicinal chemists can attach various molecular fragments to the fluorinated benzotrifluoride (B45747) core. This modular approach is central to modern drug discovery, allowing for the systematic exploration of chemical space around a core scaffold to optimize biological activity and drug-like properties. nbinno.com The resulting complex molecules are investigated for a wide range of therapeutic applications, driven by the beneficial properties imparted by the fluorinated aromatic moiety. nbinno.com

The Versatile Building Block: this compound in the Advancement of Specialty Chemicals

The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules has become a cornerstone of modern materials science and specialty chemical development. Among the array of fluorinated building blocks, this compound stands out as a particularly valuable intermediate, offering a unique combination of reactive sites that enable the synthesis of a diverse range of complex and high-performance molecules.

This fluorinated aromatic compound, characterized by a trifluoromethyl group, a fluorine atom, and a bromine atom attached to a benzene ring, serves as a pivotal starting material in the creation of specialty chemicals with tailored properties. The presence of the trifluoromethyl group often imparts desirable characteristics such as thermal stability, chemical resistance, and altered electronic properties. The bromine atom, in particular, acts as a versatile synthetic handle, readily participating in a variety of powerful cross-coupling reactions. This reactivity allows for the precise and efficient construction of intricate molecular architectures, paving the way for the development of novel materials for a wide array of applications.

The utility of this compound as a precursor to specialty chemicals is primarily demonstrated through its application in sophisticated organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. By leveraging the reactivity of the bromine atom on the this compound core, chemists can introduce a wide variety of molecular fragments, leading to the generation of novel compounds with specific functionalities.

Key Applications in Specialty Chemical Synthesis:

| Application Area | Description |

| Advanced Polymers | Serves as a monomer or a key building block in the synthesis of high-performance fluorinated polymers with enhanced thermal stability, chemical resistance, and specific optical or electrical properties. |

| Liquid Crystals | Utilized in the synthesis of novel liquid crystal molecules, where the fluorinated moiety can influence the mesophase behavior, dielectric anisotropy, and other critical properties for display technologies. |

| Organic Electronics | Employed as a foundational structure for the creation of organic semiconductors, dielectrics, and other materials for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). |

| Specialty Agrochemicals | Acts as a key intermediate in the synthesis of advanced pesticides and herbicides, where the trifluoromethyl group can enhance biological activity and metabolic stability. wikipedia.org |

| Pharmaceutical Intermediates | Used in the construction of complex pharmaceutical ingredients, with the fluorine and trifluoromethyl groups often improving drug efficacy, bioavailability, and metabolic profile. wikipedia.org |

Research Focus: Palladium-Catalyzed Cross-Coupling Reactions

Detailed research has highlighted the efficacy of this compound in several key palladium-catalyzed reactions for the synthesis of specialty chemicals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is employed to synthesize fluorinated biaryl compounds. These structures are of significant interest in materials science, serving as cores for liquid crystals, organic electronic materials, and specialty polymers. The reaction typically involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

Environmental Fate and Biotransformation of Fluorinated Aromatics

Degradation Pathways of Fluorinated Aromatic Compounds

The degradation of fluorinated aromatic compounds can proceed through various biotic and abiotic pathways. The presence of both bromine and fluorine atoms, along with a trifluoromethyl group on the benzene (B151609) ring of 3-Bromo-4-fluorobenzotrifluoride, suggests a complex degradation profile influenced by the reactivity of each substituent.

The biodegradation of halogenated organic compounds is a crucial process determining their environmental persistence. mdpi.com Microbial consortia in contaminated sites often exhibit a greater efficiency in breaking down these complex molecules than single strains. mdpi.com However, the degradation of fluoroaromatics is often slower than that of their chlorinated or brominated counterparts due to the high strength of the C-F bond. nih.gov

Microbial degradation of fluorinated aromatics can be initiated by various enzymatic reactions. researchgate.net Biotic degradation may involve enzymatic hydroxylation, leading to the formation of phenols, catechols, and other intermediates that can be further broken down. researchgate.net The cleavage of the carbon-fluorine bond, or defluorination, is a critical and often rate-limiting step in the complete mineralization of these compounds. researchgate.net

Enzymatic dehalogenation can occur through several mechanisms, including hydrolytic, reductive, or oxygen-dependent pathways. mdpi.com For instance, monooxygenases are enzymes that can initiate the degradation of brominated organic compounds. mdpi.com While specific microbial communities capable of degrading this compound have not been documented, bacteria are known to degrade a wide range of aromatic compounds, including those with halogen substituents. nih.gov

| Enzyme Type | General Role in Halogenated Aromatic Degradation | Potential Relevance to this compound |

|---|---|---|

| Monooxygenases | Initiate degradation by incorporating one atom of oxygen into the aromatic ring. | Could potentially hydroxylate the benzene ring, leading to debromination or defluorination. |

| Dioxygenases | Incorporate both atoms of molecular oxygen into the aromatic ring, often leading to ring cleavage. | A potential pathway for the initial attack on the aromatic structure. |

| Reductive dehalogenases | Remove halogen substituents under anaerobic conditions. | May play a role in the removal of the bromine atom. |

| Hydrolytic dehalogenases | Replace a halogen with a hydroxyl group from water. | A possible mechanism for the cleavage of the C-Br or C-F bond. |

The biodegradability of fluorinated aromatic compounds is influenced by several factors. The number and position of fluorine atoms on the aromatic ring are critical. Generally, an increasing degree of fluorination leads to decreased biodegradability. The strong electron-withdrawing nature of fluorine and the trifluoromethyl group can make the aromatic ring less susceptible to electrophilic attack by microbial enzymes. researchgate.net

The presence of other halogens, such as bromine in this compound, can also affect degradation. The carbon-bromine bond is generally weaker and more susceptible to cleavage than the carbon-fluorine bond, which might provide an initial point of microbial attack.

Aerobic and Anaerobic Biodegradation Mechanisms

Environmental Monitoring and Occurrence

The environmental persistence and potential for bioaccumulation of compounds like this compound necessitate effective monitoring strategies. However, there is a lack of documented information on the environmental occurrence and monitoring of this specific compound.

The detection and quantification of halogenated aromatic compounds in environmental samples such as water, soil, and biota typically require sensitive analytical techniques. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are common methods for identifying and quantifying trace levels of organic pollutants. For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identification and quantification.

| Analytical Technique | Principle | Applicability to this compound |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Suitable for the analysis of volatile and semi-volatile compounds like this compound. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. | Can be used for less volatile compounds and may require appropriate sample preparation. |

| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the fluorine-19 isotope, providing information about the chemical environment of fluorine atoms in a molecule. | Highly specific for fluorinated compounds and can be used for structural elucidation and quantification. |

Long-Range Transport and Accumulation Potential

The long-range transport of a chemical is largely governed by its volatility, persistence in the transport medium (primarily air), and the efficiency of its deposition from the atmosphere. Chemicals with moderate to high volatility and a long atmospheric half-life are more likely to be transported over great distances from their source.

The bioaccumulation potential of a compound refers to its ability to be taken up by an organism, either directly from the environment or through the consumption of contaminated food, leading to concentrations in the organism that are higher than in the surrounding environment. The octanol-water partition coefficient (Kow) is a key indicator of a chemical's lipophilicity and is frequently used as a primary screening tool for assessing bioaccumulation potential.

Research Findings on Physicochemical Properties and Environmental Fate

Detailed experimental studies on the environmental fate and transport of this compound are not extensively available in the public domain. Much of the understanding of its likely environmental behavior is derived from its structural similarity to other halogenated and trifluoromethylated aromatic compounds, combined with its fundamental physicochemical properties.

The key properties of this compound relevant to its environmental transport and accumulation are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₄ | |

| Molecular Weight | 243.00 g/mol | sigmaaldrich.com |

| Boiling Point | 148-149 °C | sigmaaldrich.com |

| log Kₒw (Octanol-Water Partition Coefficient) | 3.6 | nih.gov |

| Water Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| Henry's Law Constant | Data not available | |

| Atmospheric Half-life | Data not available |

The provided Log Kow value of 3.6 suggests a significant lipophilic character for this compound. nih.gov Chemicals with a Log Kow in this range have a tendency to partition from water into fatty tissues of organisms, indicating a potential for bioaccumulation. The boiling point of 148-149 °C indicates that the compound is a liquid at ambient temperatures and possesses a degree of volatility that could facilitate its entry into the atmosphere, particularly under warmer conditions or with dispersal from industrial processes. sigmaaldrich.com

The absence of experimental data for water solubility, vapor pressure, and atmospheric half-life necessitates the use of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to estimate these crucial parameters. These models utilize the chemical structure to predict its properties and environmental fate. While such predictions are valuable in the absence of experimental data, they carry a degree of uncertainty.

For instance, the persistence of halogenated aromatic compounds in the environment is often significant due to the strength of the carbon-halogen and carbon-fluorine bonds, which are resistant to both biotic and abiotic degradation processes. The trifluoromethyl group is known for its high stability and can contribute to the persistence of the molecule.

Regarding its accumulation in other environmental media, the lipophilicity indicated by its Log Kow suggests that if released into aquatic environments, this compound would likely adsorb to suspended solids and sediment. In terrestrial environments, a similar partitioning behavior would lead to its association with the organic matter in soil, potentially reducing its mobility but increasing its persistence in that compartment.

Molecular and Cellular Mechanisms of Toxicity for Halogenated Compounds

The toxicity of halogenated compounds, including benzotrifluorides, is often initiated at the molecular and cellular level. These interactions can lead to a cascade of events, culminating in observable adverse health effects.

The introduction of halogenated compounds into biological systems can lead to an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. This state, known as oxidative stress, can cause damage to cells, proteins, and DNA.

Research has shown that exposure to certain halogenated substances can trigger inflammatory pathways. nih.govnih.govresearchgate.netmdpi.comepa.gov The production of excess ROS can activate signaling pathways that lead to the release of pro-inflammatory cytokines. nih.gov This inflammatory response, while a natural defense mechanism, can become chronic and contribute to tissue damage if the exposure to the toxicant continues.

Key Research Findings on Oxidative Stress and Inflammation by Halogenated Compounds

| Compound Class | Observed Effects | Potential Mechanism |

| Halogenated Hydrocarbons | Induction of oxidative stress, lipid peroxidation. | Disruption of cellular antioxidant defense systems. |

| Fluorinated Compounds | Increased production of reactive oxygen species (ROS). | Interaction with mitochondrial electron transport chain. |

| Brominated Flame Retardants | Activation of inflammatory signaling pathways (e.g., NF-κB). | Cellular damage leading to release of inflammatory mediators. |

This table is generated based on data from multiple sources and is intended for illustrative purposes.

A significant area of concern for many halogenated compounds is their potential to act as endocrine-disrupting chemicals (EDCs). purdue.edunih.govnih.govmdpi.comendocrine.org EDCs are substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.

Halogenated benzotrifluorides may exert their endocrine-disrupting effects through several mechanisms:

Mimicking natural hormones: Some halogenated compounds have structures that allow them to bind to hormone receptors, such as estrogen or thyroid hormone receptors, and mimic the action of the natural hormone. nih.govendocrine.org

Blocking hormone receptors: Conversely, these compounds can also bind to hormone receptors without activating them, thereby blocking the action of natural hormones. nih.govendocrine.org

Altering hormone synthesis and metabolism: Halogenated compounds can interfere with the enzymes involved in the production and breakdown of hormones, leading to an imbalance in hormone levels. nih.gov

Studies on various halogenated chemicals have demonstrated their potential to disrupt thyroid and estrogen systems in fish. purdue.edu

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer. youtube.com Some halogenated compounds have been shown to be genotoxic. nih.gov

The mechanisms of genotoxicity for halogenated aromatics can include:

Direct DNA adduction: The compound or its metabolites can bind directly to DNA, forming adducts that can lead to errors in DNA replication.

Induction of oxidative DNA damage: As mentioned earlier, the generation of ROS can lead to oxidative damage to DNA bases.

Interference with DNA repair mechanisms: Some chemicals may inhibit the enzymes responsible for repairing DNA damage, thus increasing the rate of mutations. nih.gov

While some halogenated compounds are not mutagenic in certain tests, such as the Salmonella typhimurium assay for p-Chloro-α,α,α-trifluorotoluene, the potential for genotoxicity for the broader class of halogenated benzotrifluorides warrants further investigation. nih.gov

The developing nervous system is particularly vulnerable to the effects of toxic chemicals. fluoridealert.orgnih.gov Exposure to certain halogenated compounds during critical periods of development can lead to neurodevelopmental disorders. fluoridealert.org

Fluoride (B91410), a halogen, has been the subject of numerous studies regarding its potential for developmental neurotoxicity. nih.govnih.gov Research has suggested a possible association between high fluoride exposure during early development and cognitive deficits. nih.govnih.gov While these studies focus on inorganic fluoride, they highlight the potential for halogenated organic compounds to also affect the nervous system.

Mechanisms of neurotoxicity can include:

Disruption of neurotransmitter systems.

Interference with thyroid hormones, which are crucial for brain development.

Induction of oxidative stress and inflammation in neural tissues.

The immune system and the liver are often targets for toxic chemicals due to their roles in detoxification and defense.

Immunotoxicity refers to the adverse effects of chemicals on the immune system. This can manifest as immunosuppression, leading to increased susceptibility to infections, or as immune system hyper-reactivity, such as in allergies and autoimmune diseases.

Hepatotoxicity , or liver damage, can occur as the liver is the primary site of metabolism for many foreign compounds. The metabolic activation of some halogenated compounds can produce reactive intermediates that can damage liver cells. For instance, studies on p-Chloro-α,α,α-trifluorotoluene have shown evidence of hepatocyte hypertrophy in rats and mice. nih.gov

Comparative Toxicological Analysis with Related Halogenated Aromatics

To better understand the potential hazards of this compound, it is useful to compare its structure and potential toxicity to other, more extensively studied, halogenated aromatic compounds.

Comparative Data on Halogenated Aromatic Compounds

| Compound | Key Toxicological Concerns | Primary Target Organs |

| Polychlorinated Biphenyls (PCBs) | Endocrine disruption, neurotoxicity, carcinogenicity. fluoridealert.org | Liver, skin, immune system, nervous system. |

| Dioxins (e.g., TCDD) | Potent carcinogen, endocrine disruptor, immunotoxicity. nih.gov | Liver, skin, immune system. |

| Brominated Flame Retardants (BFRs) | Endocrine disruption, neurodevelopmental toxicity. | Thyroid, nervous system. |

| p-Chloro-α,α,α-trifluorotoluene | Hepatotoxicity, nephrotoxicity (in male rats). nih.gov | Liver, kidney. |

This table is generated based on data from multiple sources and is intended for illustrative purposes.

The presence of bromine, fluorine, and a trifluoromethyl group on the benzene ring of this compound suggests that its toxicological profile may share characteristics with other halogenated aromatic hydrocarbons. nih.govnih.gov The specific positioning of these substituents will ultimately determine its unique metabolic fate and toxicological properties. Further research is needed to fully elucidate the specific risks associated with this particular compound.

Future Research Directions and Emerging Trends in Fluorinated Organic Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of organofluorine compounds is a cornerstone of modern chemistry, with significant research efforts directed towards creating more environmentally friendly and efficient processes. benthamdirect.com The compound 3-Bromo-4-fluorobenzotrifluoride is a key intermediate in the synthesis of more complex organic molecules, and its production can benefit from these advancements.

The principles of green chemistry are increasingly being applied to the synthesis of organofluorine compounds to minimize environmental impact. numberanalytics.comresearchgate.net These approaches focus on the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes. benthamdirect.com

Key green methodologies in organofluorine synthesis include:

Microwave-assisted synthesis : This technique can significantly reduce reaction times and improve yields. benthamdirect.com

Use of green solvents : Water and ionic liquids are being explored as environmentally benign alternatives to traditional organic solvents. benthamdirect.com

Organocatalysis and Photocatalysis : These methods often use metal-free catalysts, reducing the risk of heavy metal contamination. benthamdirect.com

Solvent-free and catalyst-free reactions : Designing reactions that proceed without the need for solvents or catalysts is a major goal of green chemistry. benthamdirect.com

PFAS-free synthesis : Researchers have developed methods to introduce trifluoromethyl groups without using persistent PFAS reagents, offering a more environmentally friendly route to valuable compounds. sciencedaily.com

A recent development in green chemistry is the synthesis of sulfonyl fluorides from thiols and disulfides using potassium fluoride (B91410) as the fluorine source, a process that generates only non-toxic salts as by-products. eurekalert.orgsciencedaily.comosaka-u.ac.jp Similarly, greener methods for the synthesis of compounds like 3-bromo-4-fluorobenzaldehyde , an important intermediate, have been developed to avoid hazardous reagents like bromine. patsnap.comgoogle.com

Table 1: Examples of Green Synthetic Approaches in Organofluorine Chemistry

| Green Approach | Description | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions, often leading to higher yields and shorter reaction times. | Synthesis of various fluorinated heterocycles. | benthamdirect.com |

| Use of Water as a Solvent | Employs water as a reaction medium, reducing the use of volatile organic compounds. | Fluorination reactions in aqueous media. | benthamdirect.com |

| Organocatalysis | Uses small organic molecules as catalysts, avoiding the use of toxic heavy metals. | Asymmetric fluorination of carbonyl compounds. | benthamdirect.com |

| PFAS-free Trifluoromethylation | A method for attaching a trifluoromethyl group without using persistent PFAS reagents. | Synthesis of pharmaceutical and agrochemical compounds. | sciencedaily.com |

Achieving site-selective and stereoselective fluorination is a significant challenge in organic synthesis due to the high reactivity of many fluorinating agents. numberanalytics.com The ability to introduce fluorine atoms at specific positions in a molecule with defined stereochemistry is crucial for creating compounds with desired biological activities. nih.govnumberanalytics.com

Recent advances in this area include:

Transition Metal Catalysis : Catalysts based on palladium, copper, and nickel have been developed for the site-selective fluorination of various organic substrates, including aryl, vinyl, and alkyl halides. numberanalytics.comacs.org

Designer Fluorinating Agents : The reactivity and selectivity of fluorinating agents can be controlled by modifying their structure and electronic properties. numberanalytics.comnumberanalytics.com For instance, N-fluorobenzenesulfonimide (NFSI) is an effective electrophilic fluorinating agent. numberanalytics.com

Stereoselective Reactions : Asymmetric catalytic reactions, such as alkylation, arylation, Mannich, and Michael additions, are used to construct fluorinated quaternary carbon stereocenters. rsc.orgnih.gov These methods are vital for synthesizing complex and biologically active molecules. rsc.org

The stereoselective synthesis of monofluoroalkenes has been achieved with excellent chemo-, regio-, and stereoselectivity through a tandem fluorination-desulfonation sequence. rsc.org Furthermore, methods for the stereoselective synthesis of fluorinated β-amino acids have been developed, which are important building blocks for pharmaceuticals. acs.org

Table 2: Key Strategies for Site-Selective and Stereoselective Fluorination

| Strategy | Description | Example Reagents/Catalysts | Reference |

|---|---|---|---|

| Transition Metal Catalysis | Employment of metal catalysts to direct the fluorination to a specific site on a molecule. | Palladium(II), Copper(I), Nickel(II) catalysts. | numberanalytics.com |

| Designed Fluorinating Agents | Use of fluorinating agents with tailored steric and electronic properties to control selectivity. | N-fluorobenzenesulfonimide (NFSI), Selectfluor. | numberanalytics.comnumberanalytics.com |

| Asymmetric Catalysis | Utilization of chiral catalysts to achieve high stereoselectivity in the formation of fluorinated stereocenters. | Chiral squaramides, palladium complexes with chiral ligands. | rsc.orgnih.gov |

Advanced Applications in Drug Discovery and Agrochemical Innovation

The introduction of fluorine into organic molecules can dramatically alter their biological properties, making it a valuable strategy in the development of new drugs and agrochemicals. tandfonline.comucl.ac.uk Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine. ucl.ac.uk The compound This compound serves as a versatile building block in the synthesis of such biologically active compounds. ontosight.ai

Fluorine substitution is a widely used tactic to improve the pharmacokinetic properties of drug candidates. tandfonline.comnih.gov The strong carbon-fluorine bond can block sites of metabolic attack, leading to increased metabolic stability and a longer duration of action. tandfonline.comnih.gov

Key effects of fluorination on drug properties:

Metabolic Stability : Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position can prevent oxidation by metabolic enzymes. tandfonline.com

Bioavailability : Fluorine can increase lipophilicity, which can enhance the absorption of a drug. nih.gov It can also modulate the pKa of nearby functional groups, which can improve bioavailability. nih.gov

Binding Affinity : The introduction of fluorine can lead to stronger interactions with target proteins, thereby increasing the potency of a drug. tandfonline.com

For example, the introduction of fluorine into the drug melphalan (B128) increases its metabolic stability compared to the non-fluorinated version. nih.gov

The rational design of bioactive molecules involves the strategic incorporation of fluorine to optimize their properties for a specific biological target. mdpi.com This approach relies on a deep understanding of the structure-activity relationships of the target molecule. tandfonline.com

Fluorine's unique properties make it a versatile tool in rational drug design:

Bioisosterism : Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for subtle modifications of a molecule's properties without significantly altering its shape. nih.gov

Conformational Control : The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a biological target. acs.org

Modulation of Physicochemical Properties : Fluorine's high electronegativity can be used to fine-tune the electronic properties of a molecule, affecting its reactivity and interactions with its target. tandfonline.com

The development of ezetimibe, a cholesterol absorption inhibitor, is a prime example of rational drug design where fluorine was incorporated to improve metabolic stability and in vivo potency. tandfonline.com

Comprehensive Environmental Impact and Remediation Strategies

The widespread use of fluorinated organic compounds has led to concerns about their environmental impact due to their persistence, potential toxicity, and tendency to bioaccumulate. numberanalytics.comnih.govnih.gov Many of these "forever chemicals" are slow to degrade and can be transported over long distances in the environment. caryinstitute.org

The environmental concerns associated with fluorinated compounds include:

Persistence : The strength of the carbon-fluorine bond makes many fluorinated compounds resistant to degradation, leading to their accumulation in soil, water, and air. numberanalytics.com

Toxicity : Some fluorinated compounds have been shown to be toxic to wildlife and humans. numberanalytics.comresearchgate.net

Bioaccumulation : These compounds can accumulate in organisms and magnify up the food chain. caryinstitute.org

Efforts are underway to develop effective remediation strategies for environments contaminated with fluorinated compounds. These strategies include:

Phytoremediation : The use of plants to remove, degrade, or stabilize contaminants. acs.org

Electrochemical Oxidation : This method uses electricity to break down fluorinated compounds into less harmful substances. colostate.edumdpi.com

Thermal Treatment : High-temperature incineration can be used to destroy fluorinated compounds, although there are concerns about the formation of harmful byproducts. mdpi.com

Bioremediation : Utilizing microorganisms to break down fluorinated compounds is a promising and environmentally friendly approach. acs.orgnih.gov The strategy often involves metabolic activation at non-fluorinated parts of the molecule to facilitate C-F bond cleavage. nih.govmdpi.com

Table 3: Remediation Strategies for Fluorinated Organic Compounds

| Remediation Strategy | Description | Applicability | Reference |

|---|---|---|---|

| Phytoremediation | Use of plants to absorb and accumulate or degrade contaminants from soil and water. | Particularly promising for short-chain PFAS. | acs.org |

| Electrochemical Oxidation | An advanced oxidation process that uses an electric current to degrade persistent organic pollutants. | Effective for treating contaminated water. | mdpi.com |

| Thermal Treatment (Incineration) | High-temperature destruction of contaminants. | Used for solid waste and concentrated liquid waste, but requires careful control to avoid harmful emissions. | mdpi.com |

| Bioremediation | Use of microorganisms (bacteria, fungi) to break down contaminants into less toxic substances. | A cost-effective and environmentally friendly approach for soil and water treatment. | acs.org |

Understanding Long-Term Environmental Fate and Transformation Products

A critical area of ongoing research is the elucidation of the long-term environmental fate and transformation products of fluorinated compounds like this compound. The presence of bromine, fluorine, and a trifluoromethyl group on the benzene (B151609) ring creates a molecule with a complex degradation profile.

Photodegradation:

Studies on benzotrifluoride (B45747) derivatives have shown that they can undergo photolysis in aqueous environments when exposed to UV radiation. acs.org The primary transformation pathway involves the hydrolysis of the trifluoromethyl group to a carboxylic acid group, leading to the formation of the corresponding benzoic acid. acs.org For this compound, this would result in the formation of 3-bromo-4-fluorobenzoic acid.

Future research will need to focus on:

Quantum Yield Determination: Quantifying the efficiency of the photodegradation process for this compound under various environmentally relevant conditions (e.g., different pH levels, presence of natural organic matter).

Identification of Intermediates and Byproducts: While 3-bromo-4-fluorobenzoic acid is the expected major product, other minor byproducts may form through debromination or defluorination pathways. Detailed analysis using techniques like high-resolution mass spectrometry is required to identify these transient species.

Atmospheric Fate: Investigating the potential for volatilization and subsequent atmospheric reactions, such as reactions with hydroxyl radicals, which are a major degradation pathway for many organic compounds in the atmosphere.

Hydrolysis and Other Abiotic Degradation:

Under typical environmental conditions, the carbon-fluorine bonds in the trifluoromethyl group and the fluorine atom on the aromatic ring are highly resistant to hydrolysis. Similarly, the carbon-bromine bond is relatively stable. However, over extended periods, or under specific conditions (e.g., in the presence of strong nucleophiles or catalysts), degradation may occur. Research is needed to determine the hydrolysis half-life of this compound under a range of environmental pH and temperature conditions to assess its long-term persistence in aquatic systems.

Table 1: Potential Environmental Transformation Products of this compound

| Transformation Process | Precursor Compound | Potential Transformation Product(s) |

| Photodegradation | This compound | 3-Bromo-4-fluorobenzoic acid |

| Reductive Debromination | This compound | 4-Fluorobenzotrifluoride (B1346882) |

| Reductive Defluorination | This compound | 3-Bromobenzotrifluoride |

Bioremediation of Fluorinated Contaminants

The bioremediation of fluorinated contaminants presents a significant challenge due to the strength and stability of the carbon-fluorine bond. nih.gov Most microorganisms lack the enzymatic machinery to cleave this bond, leading to the persistence of these compounds in the environment. nih.gov

Recalcitrance to Biodegradation:

Organofluorine compounds, including those with trifluoromethyl groups, are generally considered recalcitrant to microbial degradation. nih.gov The high electronegativity of fluorine atoms and the strength of the C-F bond make enzymatic attack difficult. However, research has shown that some specialized microorganisms can metabolize certain fluorinated compounds. smbb.mx

Potential Biotransformation Pathways:

While direct cleavage of the C-F bond is energetically unfavorable, biotransformation of this compound could potentially occur through other mechanisms:

Reductive Dehalogenation: Anaerobic microorganisms have been shown to be capable of removing halogen atoms from aromatic rings. It is plausible that under anaerobic conditions, the bromine atom could be reductively removed from this compound to yield 4-fluorobenzotrifluoride. The subsequent removal of the fluorine atom is less likely but cannot be entirely ruled out.

Dioxygenase-mediated Attack: Aerobic bacteria often initiate the degradation of aromatic compounds using dioxygenase enzymes, which incorporate two hydroxyl groups into the aromatic ring. nih.govresearchgate.net This can lead to the formation of a dihydroxylated intermediate, which may destabilize the ring and facilitate subsequent degradation steps, potentially including the eventual removal of the halogen substituents. researchgate.netmdpi.com

Cometabolism: It is possible that this compound could be transformed by microbial enzymes that are acting on other, more readily degradable substrates. In this scenario, the enzymes would fortuitously metabolize the fluorinated compound without providing any direct energy benefit to the microorganism.

Future Research in Bioremediation:

To develop effective bioremediation strategies for compounds like this compound, future research should focus on:

Screening for and Isolating Capable Microorganisms: Enrichment cultures from contaminated sites could be used to isolate microbial consortia or individual strains that can transform or degrade this compound.

Elucidating Enzymatic Pathways: Once capable microorganisms are identified, the specific enzymes and metabolic pathways involved in the transformation process need to be characterized. researchgate.net This would involve techniques such as proteomics and genomics to identify the key biocatalysts.

Genetic Engineering of Microorganisms: With a better understanding of the enzymatic mechanisms, it may be possible to genetically engineer microorganisms to enhance their degradative capabilities for fluorinated compounds.

Integration of Computational and Experimental Approaches in Fluorine Research

The synergy between computational and experimental methods is becoming increasingly crucial for advancing our understanding of fluorinated organic compounds. fu-berlin.de This integrated approach allows for the prediction of molecular properties and reaction pathways, which can then be validated and refined through targeted experiments.

Computational Modeling:

Density Functional Theory (DFT) Calculations: DFT is a powerful computational tool that can be used to predict a wide range of molecular properties, including geometric structures, electronic properties (such as electrostatic potential and frontier molecular orbitals), and spectroscopic signatures (e.g., NMR and IR spectra). rsc.org For this compound, DFT calculations can provide insights into the reactivity of different sites on the molecule, helping to predict the most likely pathways for degradation or chemical reaction.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in different environments, such as in water or interacting with a biological membrane. This can provide valuable information about its environmental transport and bioavailability.

Experimental Validation:

Spectroscopic Analysis: Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for characterizing the structure of this compound and its transformation products. nih.gov These experimental data are crucial for validating the predictions made by computational models.

Kinetic Studies: Experimental measurements of reaction rates, such as those for photodegradation or enzymatic transformation, provide quantitative data that can be used to develop and parameterize predictive models for the environmental fate of the compound.

Table 2: Integration of Computational and Experimental Techniques

| Research Area | Computational Approach | Experimental Approach | Synergy |

| Environmental Fate | Predicting reaction pathways and intermediates of photodegradation and hydrolysis using DFT. | Laboratory studies on photodegradation and hydrolysis rates under various conditions. | Computational predictions guide experimental design and help interpret complex experimental results. |

| Bioremediation | Modeling enzyme-substrate interactions to identify potential dehalogenases using molecular docking. | Screening microbial cultures for degradation activity and identifying metabolites. | Computational screening can prioritize microorganisms and enzymes for experimental investigation. |

| Reactivity & Synthesis | Calculating activation energies for different synthetic routes to optimize reaction conditions. | Performing synthesis and characterizing products to validate predicted pathways and yields. | Integration leads to more efficient and selective synthetic methods for fluorinated compounds. |

By combining the predictive power of computational chemistry with the empirical evidence from experimental studies, researchers can accelerate the pace of discovery in fluorinated organic chemistry. This integrated approach is essential for designing safer and more sustainable fluorinated compounds and for developing effective strategies to manage their environmental impact.

Q & A

(Basic) What are the recommended synthetic routes for 3-Bromo-4-fluorobenzotrifluoride?

Methodological Answer:

The synthesis typically involves halogenation of fluorinated benzotrifluoride precursors. For example, direct bromination of 4-fluoro-3-(trifluoromethyl)benzene using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Purification via fractional distillation (bp ~150–160°C, based on analogous bromobenzotrifluorides ) ensures high purity. Alternative routes may involve cross-coupling of pre-halogenated intermediates, though regioselectivity must be carefully monitored using ¹⁹F NMR to confirm substitution patterns .

(Basic) Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹⁹F NMR : To confirm the position of bromine and fluorine substituents via coupling patterns and chemical shifts (e.g., deshielding effects from CF₃ groups).

- GC-MS/HPLC : For purity assessment (>95% by GC, as in ), especially to detect byproducts like di-brominated isomers.

- Elemental Analysis : To validate Br/F content, complemented by X-ray crystallography for structural confirmation in crystalline derivatives .

(Basic) What safety protocols are essential for handling and storing this compound?

Methodological Answer:

- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation, similar to brominated boronic acids .

- Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/skin contact. Waste must be segregated and treated by licensed facilities, as brominated compounds often require specialized disposal .

(Advanced) How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

Methodological Answer:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Solvent/Base : Use toluene/EtOH (3:1) with K₂CO₃ to balance solubility and reactivity.

- Monitoring : Track reaction progress via ¹⁹F NMR (fluorine as a reporter group) and optimize temperature (80–100°C) to avoid debromination. Post-reaction, purify via column chromatography (hexane/EtOAc) .

(Advanced) How does the electronic environment of this compound influence its stability under acidic/basic conditions?

Methodological Answer: